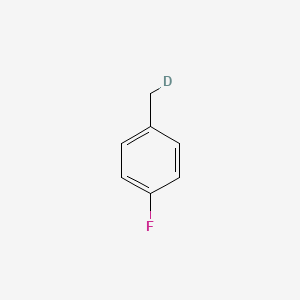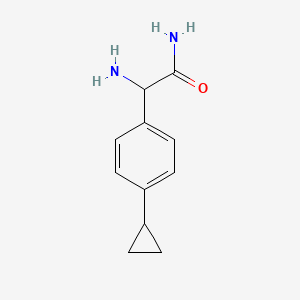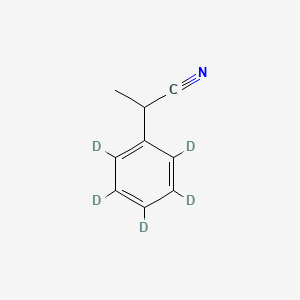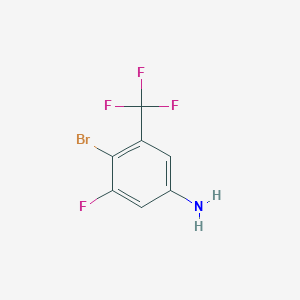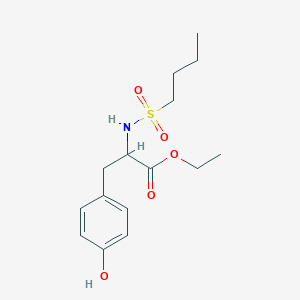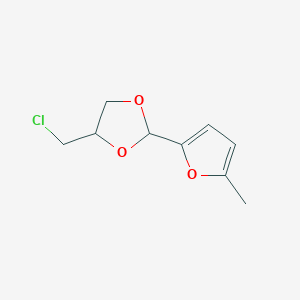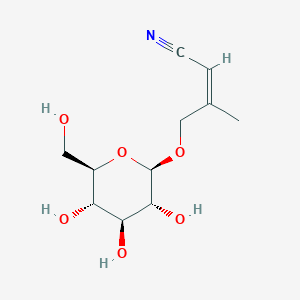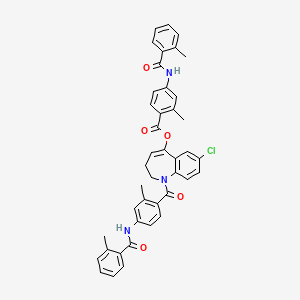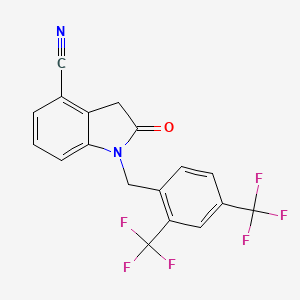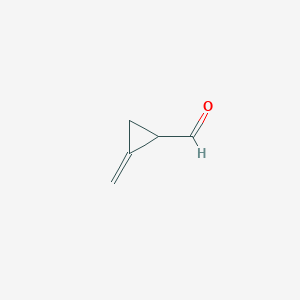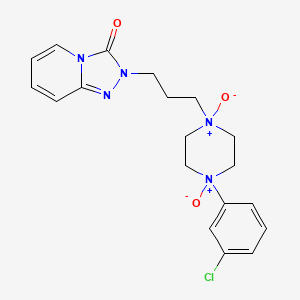
Trazodone 1,4-Di-N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trazodone 1,4-Di-N-Oxide is a derivative of trazodone, a well-known antidepressant. This compound is characterized by the presence of two N-oxide groups, which are believed to influence its pharmacological properties. Trazodone itself is a triazolopyridine derivative that acts as a serotonin receptor antagonist and reuptake inhibitor, commonly used to treat major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trazodone 1,4-Di-N-Oxide typically involves the oxidation of trazodone. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Trazodone 1,4-Di-N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to trazodone under reductive conditions.
Substitution: The N-oxide groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like molybdenum or tungsten compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Trazodone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trazodone 1,4-Di-N-Oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Trazodone 1,4-Di-N-Oxide is not fully understood, but it is believed to involve the inhibition of serotonin reuptake and antagonism of certain serotonin receptors. The N-oxide groups may enhance its binding affinity and selectivity for these targets. Additionally, the compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Trazodone: The parent compound, primarily used as an antidepressant.
Mianserin: Another antidepressant with a similar mechanism of action.
Mirtazapine: An antidepressant that also acts on serotonin and norepinephrine receptors.
Uniqueness
Trazodone 1,4-Di-N-Oxide is unique due to the presence of the N-oxide groups, which may confer distinct pharmacological properties compared to its parent compound and other similar antidepressants. These modifications can potentially enhance its efficacy and reduce side effects .
Properties
Molecular Formula |
C19H22ClN5O3 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C19H22ClN5O3/c20-16-5-3-6-17(15-16)25(28)13-11-24(27,12-14-25)10-4-9-23-19(26)22-8-2-1-7-18(22)21-23/h1-3,5-8,15H,4,9-14H2 |
InChI Key |
WFTGUHZOQFWQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C(=O)N3C=CC=CC3=N2)[O-])(C4=CC(=CC=C4)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




